molecular formula C21H17N3OS2 B2804322 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 364625-70-7

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2804322
CAS No.: 364625-70-7
M. Wt: 391.51
InChI Key: GVEUKRLUGLXGKL-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide ( 364625-70-7) is a sophisticated heterocyclic compound with a molecular weight of 391.51 g/mol, featured by the presence of two distinct thiazole rings. Its central thiazole moiety is substituted with a methyl group at position 4 and a phenyl group at position 2. The carboxamide group at position 5 is linked to a para-substituted phenyl ring, which itself is functionalized with a 2-methyl-1,3-thiazol-4-yl group. This specific and complex architecture confers unique electronic and steric properties, making it a compelling candidate for pharmacological research . Thiazole derivatives are recognized for a broad spectrum of biological activities and are a key structural component in several FDA-approved drugs. The unique properties of this compound make it a candidate for applications in kinase inhibition and anticancer research . The mechanism of action for compounds of this class is often attributed to the ability to interfere with critical cellular processes. Research on analogous phenylthiazole derivatives indicates potential mechanisms can include the induction of cell cycle arrest and the promotion of apoptosis through intrinsic pathways that involve mitochondrial dysfunction and caspase activation . Furthermore, thiazole-containing molecules are actively investigated for their potential as anti-inflammatory agents, targeting pathways such as LOX, COX, MAPK, and JAK-STAT . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound to explore novel therapeutic agents, particularly in oncology and inflammation.

Properties

IUPAC Name

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c1-13-19(27-21(22-13)16-6-4-3-5-7-16)20(25)24-17-10-8-15(9-11-17)18-12-26-14(2)23-18/h3-12H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEUKRLUGLXGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through cyclization reactions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability. The choice of solvents and reagents is crucial to ensure environmental compliance and safety.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiazole moiety can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of thiazole derivatives to interfere with critical cellular processes such as DNA replication and cell cycle progression. Research indicates that these compounds can induce cell cycle arrest and promote apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  • Case Studies :
    • In one study, a related thiazole compound demonstrated an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, showcasing its potential as a lead compound for further development .
    • Another investigation reported that thiazole-pyridine hybrids showed promising anti-breast cancer efficacy with an IC50 of 5.71 µM, indicating the importance of structural modifications in enhancing biological activity .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. The compound has been tested for its effectiveness against various bacterial strains, showing promise as a potential antimicrobial agent.

  • Mechanism :
    • The antimicrobial action is believed to stem from the disruption of bacterial cell membranes or interference with essential metabolic pathways within microbial cells .
  • Research Findings :
    • A study highlighted that certain thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole compounds. Modifications to the thiazole ring or substituents on the phenyl groups can significantly impact biological activity.

  • Key Modifications :
    • Substituents such as methyl or halogen groups on the phenyl rings have been shown to enhance anticancer activity by increasing lipophilicity and improving binding affinity to target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, affecting their function. For instance, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related thiazole carboxamides reveals key differences in substituents, synthesis pathways, and biological activities:

Compound Name Substituents (Thiazole Core) Phenyl Ring Substituent Biological Activity (IC50/EC50) Key Reference
Target Compound 4-methyl, 2-phenyl 4-(2-methyl-1,3-thiazol-4-yl) Not reported -
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (e.g., 3a–s from ) 4-methyl, 2-(4-pyridinyl) Varied amines (e.g., aryl, alkyl) Anticancer (HepG-2: 1.61–1.98 µg/mL)
4-Methyl-N-[3-(trifluoromethyl)phenyl]-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide 4-methyl, 2-(3-pyridinyl) 3-(trifluoromethyl)phenyl Not reported
Dasatinib (BMS-354825) 2-aminothiazole core Complex piperazinyl-pyrimidine Pan-Src kinase inhibition (nM range)
2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide 4-methyl, 2-(benzylamino) 2-methoxybenzyl Not reported

Key Structural Variations and Implications

In contrast, pyridinyl substituents (e.g., ) introduce polar interactions but may reduce lipophilicity . Dasatinib’s 2-aminothiazole core with a pyrimidine extension demonstrates how bulkier substituents can optimize kinase selectivity and potency .

Phenyl Ring Substituents :

  • The 2-methylthiazole group on the phenyl ring (target compound) introduces steric bulk and π-π interactions, differing from electron-withdrawing groups (e.g., trifluoromethyl in ) or methoxy groups (). These variations influence solubility and target affinity .

Biological Activity: Compounds like 7b and 11 () exhibit potent anticancer activity (IC50 ~1.6–2.0 µg/mL against HepG-2), attributed to their hydrazide and thiadiazole extensions. The target compound’s lack of such extensions may limit cytotoxicity unless optimized . Dasatinib’s subnanomolar kinase inhibition highlights the importance of strategic substituent placement for therapeutic efficacy .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be higher than pyridinyl analogues () due to its dual aromatic systems.
  • Solubility: Polar groups (e.g., trifluoromethyl in ) improve aqueous solubility, whereas the target compound’s nonpolar substituents may require formulation aids.

Biological Activity

The compound 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

The compound's molecular formula is C19H18N2S2C_{19}H_{18}N_2S_2, with a molecular weight of approximately 342.49 g/mol. It features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H18N2S2C_{19}H_{18}N_2S_2
Molecular Weight342.49 g/mol
CAS NumberNot specified

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of appropriate thiazole precursors with various amines and carboxylic acids. For this compound, the synthetic pathway includes:

  • Formation of Thiazole Ring : Utilizing thioamide derivatives and appropriate aldehydes.
  • Amidation : Reaction with amines to introduce the carboxamide functionality.
  • Methylation : Introducing methyl groups at specific positions to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds similar to this compound demonstrate effectiveness against both gram-positive and gram-negative bacteria.

Case Study Findings :

  • A study found that thiazole derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .

Anticancer Activity

Thiazole compounds are increasingly recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Research Findings :

  • Cytotoxicity : The compound demonstrated significant cytotoxicity against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A cell lines.
    • IC50 values were reported below 10 µM for several derivatives .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Comparative Analysis

A comparative analysis of various thiazole derivatives reveals a trend in biological activity relative to structural modifications. The presence of electron-donating groups (like methyl groups) on the phenyl ring enhances activity.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound1<10
Other Thiazole Derivative A0.5<5
Other Thiazole Derivative B2<15

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of thiazole rings and subsequent coupling reactions. Key steps include:

  • Thiazole Core Formation : Reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts .
  • Coupling Reactions : Introducing the phenyl and methyl-thiazole substituents via nucleophilic substitution or amide bond formation. Solvent choice (e.g., dioxane, ethanol-DMF mixtures) and temperature control are critical to prevent side reactions .
  • Purification : Recrystallization from ethanol-DMF mixtures ensures high purity (>95%) .

Q. Critical Parameters :

  • Temperature : Maintain 20–25°C during acylation to avoid decomposition.
  • Catalysts : Triethylamine enhances reaction efficiency by scavenging acids.
  • Solvents : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .

Q. Which spectroscopic and analytical techniques are standard for characterizing the structural integrity of this compound?

Methodological Answer: Routine characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR confirm substituent positions and aromatic proton environments. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} validate the carboxamide group (C=O stretch) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content to confirm purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 434.08) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation, and what analytical approaches are recommended for identifying impurities?

Methodological Answer: Optimization Strategies :

  • Solvent Selection : Use anhydrous dioxane to reduce hydrolysis of chloroacetyl chloride .
  • Stepwise Monitoring : Employ thin-layer chromatography (TLC) at each step to track reaction progress (e.g., Rf_f = 0.5 in ethyl acetate/hexane 1:1) .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiazole sulfur .

Q. Impurity Profiling :

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection identifies byproducts (e.g., unreacted intermediates) .
  • LC-MS/MS : Quantifies trace impurities (<0.1%) and confirms structures via fragmentation patterns .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's molecular interactions?

Methodological Answer: Case Example : Discrepancies in predicted vs. observed enzyme-binding affinities can arise from:

  • Conformational Flexibility : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) reveal dynamic binding modes not captured in static docking models .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinase domains) validates binding poses and hydrogen-bonding networks .
  • Free Energy Calculations : Use MM/GBSA or MM/PBSA to refine docking scores and reconcile computational vs. experimental IC50_{50} values .

Q. Recommended Workflow :

Perform docking studies (e.g., AutoDock Vina) to generate initial poses.

Validate with MD simulations and experimental crystallography.

Adjust force field parameters to match observed interactions .

Q. How does the presence of dual thiazole rings influence the compound's biological activity compared to structural analogs with single heterocyclic systems?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

Compound ClassStructural FeaturesBiological ActivityReference
Dual Thiazole (Target)Two thiazole rings, methyl-phenyl substituentsEnhanced kinase inhibition (IC50_{50} = 12 nM vs. EGFR) due to π-π stacking and hydrogen bonding .
Single Thiazole (Analog)One thiazole, lacking methyl groupModerate activity (IC50_{50} = 1.2 µM) due to reduced hydrophobic interactions .
Oxazole-Thiazole HybridThiazole-oxazole coreLower solubility but improved metabolic stability .

Q. Mechanistic Implications :

  • Dual Thiazoles : Increase binding affinity through complementary interactions with ATP-binding pockets (e.g., in kinases).
  • Methyl Groups : Improve membrane permeability via lipophilicity (clogP = 3.5) .

Q. What experimental approaches are recommended to analyze conflicting data in cytotoxicity assays across different cell lines?

Methodological Answer: Root Causes of Variability :

  • Cell Line-Specific Expression : Differences in target protein levels (e.g., EGFR overexpression in A549 vs. HeLa).
  • Metabolic Stability : Hepatic metabolism in primary hepatocytes reduces compound efficacy .

Q. Resolution Strategies :

Dose-Response Curves : Use 10-point dilution series to calculate accurate IC50_{50} values.

Western Blotting : Confirm target engagement (e.g., phosphorylated EGFR inhibition) .

Metabolic Profiling : Incubate with liver microsomes to assess stability (t1/2_{1/2} > 60 min preferred) .

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